Phosphate Salt Form versus Free Base: Salt Selection Impact on Aqueous Solubility and Formulation Workflow
The commercial availability of N4-Phenyl-2,4-pyridinediamine exclusively as the phosphate salt (CAS 1184185-05-4) rather than as the free base (CAS 400752-03-6) provides a measurable difference in physicochemical handling . Free base N4-Phenyl-2,4-pyridinediamine is characterized by a calculated XLogP3 of 2.4074 and only two hydrogen bond donors (N-H groups), which confer limited intrinsic aqueous solubility . The phosphate counterion (H₃O₄P) increases total polar surface area, introduces additional hydrogen-bonding capacity, and is expected to substantially enhance aqueous solubility—a critical parameter for both in vitro assay preparation and in vivo formulation. While direct comparative solubility data for this specific compound pair are not publicly reported, salt selection is a well-established pharmaceutical pre-formulation strategy to improve dissolution-limited bioavailability and handling [1].
| Evidence Dimension | Aqueous solubility (expected from salt vs free base form) |
|---|---|
| Target Compound Data | Phosphate salt (MW 283.22), available as salt form with expected enhanced aqueous solubility |
| Comparator Or Baseline | Free base N4-Phenyl-2,4-pyridinediamine (CAS 400752-03-6, MW 185.23, XLogP3=2.4074, H-bond donors=2) |
| Quantified Difference | Not directly quantified; salt formation confers expected solubility advantage [1] |
| Conditions | Comparative physicochemical properties derived from vendor specification sheets; no head-to-head solubility assay data located |
Why This Matters
The phosphate salt form reduces technical barriers to dissolution in aqueous assay buffers and injectable formulations, directly affecting procurement decisions for laboratories prioritizing ease of handling over custom salt formation workflows.
- [1] Serajuddin AT. Salt formation to improve drug solubility. Adv Drug Deliv Rev. 2007;59(7):603-616. DOI: 10.1016/j.addr.2007.05.010. View Source
